11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Overview
Description
Deschloroclozapine is a potent and selective chemogenetic actuator used in neuroscience research. It is a derivative of clozapine and serves as an agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Deschloroclozapine has gained attention for its ability to activate targeted neurons at lower dosages compared to clozapine-N-oxide, making it a valuable tool in chemogenetics .
Mechanism of Action
Target of Action
Deschloroclozapine (DCZ) is a potent and selective chemogenetic actuator . Its primary targets are the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the muscarinic-based DREADDs . These receptors, derived from muscarinic or κ-opioid receptors, have been widely adopted for neuroscience research . The most commonly used are the modified human M3 muscarinic receptor (hM3Dq), which enhances neuronal activity, and the modified M4 receptor (hM4Di), which silences it .
Mode of Action
DCZ demonstrates remarkable potency in activating targeted neurons at a lower dosage compared to clozapine-N-oxide (CNO) . It selectively binds to and occupies DREADDs in both mice and monkeys . Systemic delivery of low doses of DCZ enhances neuronal activity via hM3Dq within minutes in mice and monkeys .
Biochemical Pathways
The chemogenetic technology DREADD affords a minimally invasive means to reversibly and remotely control the activity of DREADD-expressing cells through the systemic delivery of DREADD ligands . This allows for the modulation of cellular signaling, neuronal activity, and behavior . The activation of these pathways can lead to various downstream effects, such as the enhancement or silencing of neuronal activity .
Pharmacokinetics
DCZ is described as metabolically stable . It is delivered systemically in low doses (1 or 3 μg per kg) to enhance neuronal activity . This suggests that DCZ has good bioavailability, allowing it to effectively reach its target receptors and exert its effects.
Result of Action
The activation of DREADDs by DCZ leads to rapid neuronal and behavioral modulations in mice and monkeys . For instance, intramuscular injections of DCZ reversibly induced spatial working memory deficits in monkeys expressing hM4Di in the prefrontal cortex . This indicates that DCZ can have significant effects at the molecular and cellular levels, influencing both neuronal activity and behavior.
Action Environment
While specific environmental factors influencing the action of DCZ are not explicitly mentioned in the literature, it’s important to note that the effectiveness of any drug can be influenced by a variety of environmental factors. These can include the physiological state of the organism, the presence of other drugs or substances, and various external conditions. Dcz has been shown to be effective in both mice and non-human primates, suggesting it is robust across different environments and conditions .
Biochemical Analysis
Biochemical Properties
Dechloroclozapine plays a significant role in biochemical reactions by acting as an agonist for muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It interacts with the muscarinic hM3Dq and hM4Di receptors, exhibiting high affinity and selectivity. The interaction with these receptors is characterized by binding to the receptor sites, leading to activation or inhibition of downstream signaling pathways. Dechloroclozapine has been shown to have minimal off-target binding compared to clozapine, making it a more selective and potent option for modulating neuronal activity .
Cellular Effects
Dechloroclozapine influences various types of cells and cellular processes, particularly in the nervous system. It enhances neuronal activity by activating the hM3Dq receptor, leading to increased intracellular calcium levels and subsequent activation of signaling pathways. In contrast, activation of the hM4Di receptor by dechloroclozapine results in inhibition of neuronal activity through the reduction of cyclic adenosine monophosphate levels. These effects on cell signaling pathways ultimately influence gene expression and cellular metabolism, contributing to changes in cell function .
Molecular Mechanism
The molecular mechanism of dechloroclozapine involves its binding interactions with muscarinic DREADD receptors. Upon binding to the hM3Dq receptor, dechloroclozapine induces a conformational change that activates G-protein signaling, leading to increased intracellular calcium levels and activation of downstream effectors. Conversely, binding to the hM4Di receptor results in inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability. These molecular interactions highlight the dual role of dechloroclozapine in modulating neuronal activity through both activation and inhibition of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dechloroclozapine have been observed to change over time. The compound is rapidly brain-penetrable, with its effects on neuronal activity becoming evident within minutes of administration. Stability studies have shown that dechloroclozapine remains effective over extended periods, with minimal degradation observed. Long-term studies in both in vitro and in vivo settings have demonstrated sustained modulation of neuronal activity, with reversible effects upon discontinuation of the compound .
Dosage Effects in Animal Models
The effects of dechloroclozapine vary with different dosages in animal models. Low doses (1 or 3 micrograms per kilogram) have been shown to enhance neuronal activity via the hM3Dq receptor in mice and monkeys. Higher doses (100 micrograms per kilogram) administered intramuscularly have been associated with reversible spatial working memory deficits in monkeys expressing the hM4Di receptor in the prefrontal cortex. These findings indicate that dechloroclozapine’s effects are dose-dependent, with both beneficial and adverse effects observed at different dosage levels .
Metabolic Pathways
Dechloroclozapine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolically stable, with minimal degradation observed in laboratory settings. It interacts with enzymes involved in the metabolism of neurotransmitters, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate neuronal activity and behavior .
Transport and Distribution
Within cells and tissues, dechloroclozapine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high brain penetrability is facilitated by its ability to cross the blood-brain barrier and accumulate in neuronal tissues. This selective distribution is crucial for its effectiveness in modulating neuronal activity and behavior .
Subcellular Localization
Dechloroclozapine’s subcellular localization is primarily within neuronal cells, where it exerts its activity by binding to muscarinic DREADD receptors. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with the intended receptors. This precise localization is essential for the compound’s ability to modulate neuronal activity and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deschloroclozapine can be synthesized through a series of chemical reactions starting from clozapine. The synthetic route involves the removal of a chlorine atom from clozapine, resulting in the formation of deschloroclozapine. The reaction conditions typically involve the use of reagents such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Industrial Production Methods: Industrial production of deschloroclozapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain deschloroclozapine suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Deschloroclozapine undergoes various chemical reactions, including:
Oxidation: Deschloroclozapine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of deschloroclozapine, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the deschloroclozapine molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives of deschloroclozapine .
Scientific Research Applications
Deschloroclozapine is widely used in scientific research due to its ability to selectively activate DREADDs. Its applications include:
Chemistry: Used as a tool to study chemical reactions and interactions at the molecular level.
Biology: Employed in research to manipulate neuronal activity and study brain functions.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new drugs and chemical compounds .
Comparison with Similar Compounds
Clozapine-N-oxide: Another DREADD agonist, but less potent compared to deschloroclozapine.
Clozapine: The parent compound from which deschloroclozapine is derived.
C21: A less potent DREADD agonist compared to deschloroclozapine .
Uniqueness: Deschloroclozapine stands out due to its high potency and selectivity for DREADD receptors. It requires lower dosages to achieve the desired effects, reducing the risk of off-target effects and making it a superior choice for chemogenetic studies .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHITFFJBFOMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173463 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-07-7 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.